N-(2-sec-butylphenyl)-2-chlorobenzamide

Description

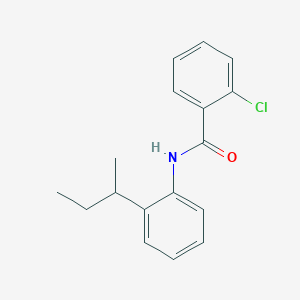

Structure

3D Structure

Properties

Molecular Formula |

C17H18ClNO |

|---|---|

Molecular Weight |

287.8 g/mol |

IUPAC Name |

N-(2-butan-2-ylphenyl)-2-chlorobenzamide |

InChI |

InChI=1S/C17H18ClNO/c1-3-12(2)13-8-5-7-11-16(13)19-17(20)14-9-4-6-10-15(14)18/h4-12H,3H2,1-2H3,(H,19,20) |

InChI Key |

CRYLCYIEJGDLST-UHFFFAOYSA-N |

SMILES |

CCC(C)C1=CC=CC=C1NC(=O)C2=CC=CC=C2Cl |

Canonical SMILES |

CCC(C)C1=CC=CC=C1NC(=O)C2=CC=CC=C2Cl |

Origin of Product |

United States |

Structural Elucidation and Advanced Spectroscopic Characterization of N 2 Sec Butylphenyl 2 Chlorobenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a detailed picture of the molecular structure can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of N-(2-sec-butylphenyl)-2-chlorobenzamide is predicted to exhibit a series of distinct signals corresponding to the different types of protons in the molecule. The aromatic region would be complex due to the presence of two substituted benzene (B151609) rings. The protons on the 2-chlorobenzoyl moiety and the 2-sec-butylphenyl group would appear as multiplets in the range of approximately 7.0 to 8.0 ppm. The amide proton (N-H) would likely appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration, but typically expected in the downfield region of 8.0 to 9.0 ppm.

The aliphatic protons of the sec-butyl group would be found in the upfield region of the spectrum. The methine proton (-CH) would appear as a multiplet due to coupling with the adjacent methyl and methylene (B1212753) protons. The methylene protons (-CH2-) would present as a complex multiplet, while the two methyl groups (-CH3) would give rise to a triplet and a doublet, respectively.

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| Amide (N-H) | 8.0 - 9.0 | Broad Singlet |

| Aromatic (Ar-H) | 7.0 - 8.0 | Multiplet |

| Methine (-CH) | 2.7 - 3.2 | Multiplet |

| Methylene (-CH₂) | 1.5 - 1.8 | Multiplet |

| Methyl (-CH₃, doublet) | 1.2 - 1.4 | Doublet |

| Methyl (-CH₃, triplet) | 0.8 - 1.0 | Triplet |

Note: These are predicted values and may vary based on experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The carbonyl carbon of the amide group is expected to be the most downfield signal, typically appearing in the range of 165-170 ppm. The aromatic carbons would resonate in the 120-140 ppm region, with the carbon attached to the chlorine atom and the carbons of the substituted phenyl ring showing distinct shifts. The aliphatic carbons of the sec-butyl group would appear in the upfield region of the spectrum.

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | 165 - 170 |

| Aromatic (C-Cl) | 130 - 135 |

| Aromatic (C-N) | 138 - 142 |

| Aromatic (Ar-C) | 120 - 140 |

| Methine (-CH) | 35 - 40 |

| Methylene (-CH₂) | 28 - 33 |

| Methyl (-CH₃) | 10 - 25 |

Note: These are predicted values and may vary based on experimental conditions.

Two-Dimensional NMR Spectroscopic Techniques (e.g., COSY, HMQC)

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence) would be invaluable.

A COSY spectrum would reveal the correlations between coupled protons. For instance, it would show a cross-peak between the methine proton of the sec-butyl group and the protons of the adjacent methylene and methyl groups. It would also help in deciphering the complex coupling patterns within the aromatic rings.

An HMQC (or its more modern equivalent, HSQC - Heteronuclear Single Quantum Coherence) spectrum would establish the direct one-bond correlations between protons and the carbon atoms they are attached to. This would allow for the definitive assignment of the signals for each CH, CH₂, and CH₃ group in the molecule.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FT-IR and Raman techniques, provides crucial information about the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be characterized by several key absorption bands. The N-H stretching vibration of the secondary amide would be expected in the region of 3300-3500 cm⁻¹. The C=O stretching vibration of the amide (Amide I band) is a strong and characteristic absorption, anticipated to appear around 1650-1680 cm⁻¹. The N-H bending vibration (Amide II band) would likely be observed near 1520-1550 cm⁻¹. Aromatic C-H stretching vibrations would be seen above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the sec-butyl group would appear just below 3000 cm⁻¹. The C-Cl stretching vibration would be found in the fingerprint region, typically between 600 and 800 cm⁻¹.

Predicted FT-IR Data:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2970 |

| C=O Stretch (Amide I) | 1650 - 1680 |

| N-H Bend (Amide II) | 1520 - 1550 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-N Stretch | 1200 - 1300 |

| C-Cl Stretch | 600 - 800 |

Note: These are predicted values and may vary based on experimental conditions.

Raman Spectroscopy (FT-Raman)

Raman spectroscopy provides complementary information to FT-IR. While polar bonds like C=O and N-H give strong signals in the IR spectrum, non-polar and symmetric bonds often produce strong signals in the Raman spectrum. The aromatic ring vibrations, particularly the ring breathing modes, are often prominent in the Raman spectrum, appearing in the 1000-1600 cm⁻¹ region. The C-Cl stretch would also be observable. The symmetric stretching of the C-C bonds in the sec-butyl group would also contribute to the Raman spectrum. The combination of FT-IR and Raman data would offer a more complete vibrational analysis of the molecule.

Mass Spectrometry (MS) for Molecular Formula and Fragment Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns upon ionization.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. While specific experimental data for the target compound is not publicly available, the fragmentation pattern can be predicted based on its structure and data from analogous compounds such as 2-chlorobenzamide (B146235). nih.gov

Upon electron ionization, the molecule is expected to form a molecular ion peak [M]⁺ corresponding to its molecular weight (287.79 g/mol ). sigmaaldrich.com The subsequent fragmentation is likely dominated by cleavage of the amide bond, which is a common and characteristic fragmentation pathway for N-aryl amides. This would lead to the formation of two primary fragment ions: the benzoyl cation and the anilinium-type cation.

Key predicted fragmentation pathways include:

Formation of the 2-chlorobenzoyl cation: Cleavage of the C-N amide bond would yield a prominent peak corresponding to the 2-chlorobenzoyl moiety [C₇H₄ClO]⁺. This fragment has a characteristic m/z (mass-to-charge ratio) of 139, arising from the loss of the 2-sec-butylanilino radical. nih.gov

Formation of the 2-sec-butylanilinium cation: The alternative cleavage would produce the [M - C₇H₄ClO]⁺ fragment, corresponding to the 2-sec-butylphenylamino portion of the molecule.

Fragmentation of the sec-butyl group: The sec-butyl substituent is expected to undergo characteristic alkyl fragmentation, primarily through the loss of a methyl radical (CH₃•) to form an [M-15]⁺ ion, or the loss of an ethyl radical (C₂H₅•) to form an [M-29]⁺ ion.

Loss of Chlorine: Fragmentation involving the loss of the chlorine atom from the 2-chlorobenzoyl ring is also a plausible pathway.

The analysis of these characteristic fragments allows for the unambiguous confirmation of the compound's structure and the connectivity of its constituent parts.

Table 1: Predicted Key Mass Fragments for this compound in GC-MS

| Fragment Description | Predicted m/z | Formula of Fragment |

| Molecular Ion | 287/289 | [C₁₇H₁₈ClNO]⁺ |

| 2-Chlorobenzoyl Cation | 139/141 | [C₇H₄ClO]⁺ |

| Benzoyl Cation (loss of Cl) | 105 | [C₇H₅O]⁺ |

| 2-sec-butylanilinium Cation | 148 | [C₁₀H₁₄N]⁺ |

Note: The presence of chlorine (³⁵Cl and ³⁷Cl isotopes) will result in characteristic M and M+2 peaks with an approximate 3:1 intensity ratio for chlorine-containing fragments.

X-ray Diffraction Studies of this compound and its Analogues

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal proof of molecular structure and insights into intermolecular interactions.

While the crystal structure of this compound has not been reported, analysis of its close analogue, 2-chloro-N-phenylbenzamide, provides significant insight into the likely solid-state conformation. nih.gov The crystal structure of 2-chloro-N-phenylbenzamide has been determined and its data deposited in the Cambridge Crystallographic Data Centre (CCDC). nih.gov

By analogy, it is anticipated that this compound would crystallize in a similar system, likely a monoclinic or orthorhombic space group, which are common for such organic molecules. nih.gov The key structural features would include the dihedral angle between the two aromatic rings, which is dictated by steric hindrance from the substituents and the planarity of the central amide linkage. The presence of the bulky sec-butyl group at the ortho position of the N-phenyl ring would likely induce a significant twist, increasing the dihedral angle between the phenyl ring and the benzamide (B126) plane compared to the unsubstituted analogue.

Table 2: Crystallographic Data for the Analogue Compound 2-chloro-N-phenylbenzamide

| Parameter | Value |

| CCDC Number | 200386 |

| Molecular Formula | C₁₃H₁₀ClNO |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

Data sourced from PubChem for the analogue compound 2-chloro-N-phenylbenzamide. nih.gov

The solid-state packing of this compound is governed by a network of non-covalent interactions, which dictate its supramolecular architecture. The primary interaction responsible for the assembly of benzamide derivatives is the intermolecular hydrogen bond between the amide N-H group (donor) and the carbonyl oxygen (O=C) (acceptor). nih.gov This N-H···O interaction typically leads to the formation of well-defined supramolecular synthons, such as one-dimensional chains or dimeric rings. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The spectrum provides information about the conjugated systems and chromophores present in the structure. The UV-Vis spectrum of this compound is expected to be characterized by absorptions arising from electronic transitions within its two main chromophores: the 2-chlorobenzoyl group and the 2-sec-butylphenyl group.

The primary electronic transitions observed in molecules of this type are π→π* and n→π* transitions. researchgate.net

π→π Transitions:* These are high-energy, high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of the aromatic rings and the C=O double bond within the conjugated amide system. These transitions are expected to appear at shorter wavelengths (higher energy).

n→π Transitions:* These are lower-energy, lower-intensity transitions involving the promotion of an electron from a non-bonding orbital (the lone pairs on the oxygen and nitrogen atoms) to a π* antibonding orbital of the carbonyl group. These "forbidden" transitions typically appear as a shoulder or a distinct band at longer wavelengths.

For this compound, multiple π→π* bands are expected below 300 nm. For example, related benzamide derivatives show strong absorption maxima in the 260-280 nm range. researchgate.net The n→π* transition of the carbonyl group would be expected at a longer wavelength, potentially above 300 nm, though it may be weak and less defined.

Table 3: Typical UV-Vis Absorption Maxima for Related Benzamide Chromophores

| Compound Type / Chromophore | Typical λmax (nm) | Transition Type |

| Benzamide | ~225, ~265 | π→π |

| 2-Chlorobenzamide | ~230, ~280 | π→π |

| N-Aryl Amide Carbonyl | >300 | n→π* (weak) |

Values are representative and can be influenced by solvent and substitution effects.

Computational Chemistry and Molecular Modeling of N 2 Sec Butylphenyl 2 Chlorobenzamide

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For N-(2-sec-butylphenyl)-2-chlorobenzamide, DFT calculations, typically employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be instrumental in elucidating its electronic and geometric characteristics.

Optimization of Molecular Structural Parameters and Vibrational Frequencies

A fundamental step in computational analysis is the optimization of the molecule's geometry to find its most stable conformation (lowest energy state). For this compound, this process would involve calculating key structural parameters.

Table 1: Hypothetical Optimized Molecular Structural Parameters for this compound

| Parameter | Bond/Angle | Hypothetical Value |

| Bond Length | C=O | ~1.23 Å |

| N-H | ~1.01 Å | |

| C-N (amide) | ~1.36 Å | |

| C-Cl | ~1.75 Å | |

| Bond Angle | O=C-N | ~122° |

| C-N-H | ~120° | |

| Dihedral Angle | Phenyl-C(O)-N-Phenyl | Varies with conformation |

Note: The values presented in this table are hypothetical and represent typical values for similar chemical bonds and angles. Actual values would be determined from specific DFT calculations.

Following geometry optimization, vibrational frequency calculations are performed. These calculations serve two purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or torsional motions of the atoms. For instance, the characteristic C=O stretching frequency in amides is typically observed in the range of 1650-1680 cm⁻¹. sigmaaldrich.com Similarly, N-H stretching vibrations are expected around 3300-3500 cm⁻¹. sigmaaldrich.com

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netnih.gov The MEP surface is plotted over the electron density, with different colors representing different electrostatic potential values.

For this compound, the MEP map would likely show:

Negative Potential (Red/Yellow): Regions of high electron density, indicating sites susceptible to electrophilic attack. These would be concentrated around the electronegative oxygen atom of the carbonyl group and the chlorine atom.

Positive Potential (Blue): Regions of low electron density, indicating sites for nucleophilic attack. The hydrogen atom of the amide group (N-H) would be a prominent site of positive potential.

Neutral Potential (Green): Regions with intermediate potential, typically over the carbon atoms of the phenyl rings.

This analysis helps in understanding intermolecular interactions, such as hydrogen bonding, which are crucial for the compound's behavior in a biological system.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Interactions)

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. nih.govnih.gov

HOMO: Represents the ability to donate an electron. For this compound, the HOMO is expected to be localized primarily on the electron-rich 2-sec-butylphenyl ring system.

LUMO: Represents the ability to accept an electron. The LUMO is likely to be distributed over the 2-chlorobenzamide (B146235) moiety, particularly the carbonyl group and the chlorinated phenyl ring.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive and can be more easily excited. nih.gov

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Hypothetical Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These energy values are hypothetical and would be determined from specific DFT calculations.

Fukui Functions for Reactivity Site Prediction

Fukui functions are used in DFT to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. These functions are derived from the change in electron density as an electron is added to or removed from the molecule.

f+(r): Predicts the site for nucleophilic attack (where an electron is accepted). For this compound, this would likely be highest on the carbonyl carbon.

f-(r): Predicts the site for electrophilic attack (where an electron is donated). This is expected to be highest on the atoms of the 2-sec-butylphenyl ring.

f0(r): Predicts the site for radical attack.

These calculations provide a more quantitative prediction of reactivity compared to the qualitative MEP analysis.

Prediction of Non-linear Optical Properties (e.g., Hyperpolarizability)

Non-linear optical (NLO) properties of molecules are of great interest for applications in optoelectronics. DFT calculations can be used to predict the first hyperpolarizability (β) of a molecule, which is a measure of its NLO response. Molecules with large dipole moments and significant charge transfer characteristics often exhibit high hyperpolarizability values. The presence of donor (sec-butylphenyl group) and acceptor (chlorobenzamide group) moieties in this compound suggests it may possess NLO properties. The calculated hyperpolarizability would indicate its potential for use in NLO materials.

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in drug discovery and design for understanding the binding mode and affinity of a potential drug molecule.

For this compound, molecular docking studies would involve selecting a relevant protein target. Given its structural similarity to other biologically active benzamides, potential targets could include enzymes or receptors involved in signaling pathways. The docking process would simulate the binding of the compound into the active site of the target protein.

The results of a molecular docking study are typically presented as a docking score, which estimates the binding affinity, and a predicted binding pose. The analysis of the binding pose reveals key intermolecular interactions, such as:

Hydrogen Bonds: The amide N-H group could act as a hydrogen bond donor, while the carbonyl oxygen could act as an acceptor.

Hydrophobic Interactions: The sec-butyl group and the phenyl rings would likely engage in hydrophobic interactions with nonpolar residues in the protein's binding pocket.

Pi-Pi Stacking: The aromatic rings could interact with aromatic residues of the protein, such as phenylalanine, tyrosine, or tryptophan.

Halogen Bonds: The chlorine atom could potentially form halogen bonds with electron-donating atoms in the binding site.

Table 3: Hypothetical Molecular Docking Results for this compound with a Protein Target

| Parameter | Hypothetical Finding |

| Protein Target | e.g., Cyclooxygenase-2 (COX-2) |

| Docking Score (kcal/mol) | -8.5 |

| Key Interacting Residues | e.g., Arg120, Tyr355, Val523 |

| Types of Interactions | Hydrogen bond with Arg120, Hydrophobic interactions with Val523, Pi-pi stacking with Tyr355 |

Note: The data in this table is purely hypothetical and for illustrative purposes. Actual results would depend on the specific protein target and docking software used.

These computational studies provide a detailed and multi-faceted understanding of the chemical and physical properties of this compound, paving the way for its potential application in various scientific fields.

Prediction of Ligand-Target Binding Modes and Orientation

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. For SDHI fungicides, docking studies are routinely used to understand how these molecules fit into the ubiquinone-binding (Qp) site of the SDH enzyme. ndsu.edunih.gov

In a typical docking simulation for a compound like this compound, the molecule would be positioned within the Qp site, which is formed by the SdhB, SdhC, and SdhD subunits of the enzyme complex. nih.gov The benzamide (B126) core would orient itself deep within the binding pocket. The orientation is stabilized by a combination of forces, including hydrogen bonds and hydrophobic interactions. jst.go.jp For instance, studies on novel pyridine (B92270) carboxamides show that the molecule docks commendably within the SDH active site, establishing a stable conformation that is essential for its inhibitory activity. nih.govjst.go.jp The 2-chlorobenzamide portion would likely engage in specific interactions with the protein backbone or side chains, while the N-(2-sec-butylphenyl) group would occupy a hydrophobic region of the pocket, contributing to the binding affinity. nih.gov

Characterization of Key Interacting Residues and Hydrogen Bonding Networks

The stability of the ligand-target complex is determined by a network of specific interactions between the fungicide and the amino acid residues of the protein. Hydrogen bonds are particularly critical for anchoring the inhibitor in the correct orientation.

For carboxamide SDHIs, the amide linker plays a crucial role in forming hydrogen bonds with key residues in the SdhB subunit. Molecular modeling studies have consistently shown that residues such as Tryptophan (Trp), Serine (Ser), Histidine (His), and Arginine (Arg) in the SdhB subunit are vital for binding. ndsu.edunih.gov The amide N-H group often acts as a hydrogen bond donor, while the carbonyl oxygen acts as an acceptor.

Furthermore, the N-phenyl ring and its substituents (like the sec-butyl group in the subject compound) establish extensive hydrophobic and van der Waals interactions with nonpolar residues within the binding pocket. nih.gov Mutations in these key interacting residues, such as P225 and H272 in the SdhB subunit, can lead to a significant loss in fungicide binding affinity and result in resistance. ndsu.edunih.gov

Table 1: Examples of Key Interacting Residues for Carboxamide SDHIs in Fungal SDH Proteins This table is a composite based on findings from related carboxamide fungicides.

| Interacting Residue (Subunit) | Type of Interaction | Fungal Species Example | Reference |

| Arg (SdhB) | Hydrogen Bond | Botrytis cinerea | nih.gov |

| His (SdhB) | Hydrogen Bond, Pi-Pi Stacking | Botrytis cinerea | nih.gov |

| Ser (SdhB) | Hydrogen Bond | Zymoseptoria tritici | nih.gov |

| Trp (SdhB) | Hydrogen Bond, Hydrophobic | Botrytis cinerea | nih.gov |

| Pro (SdhB) | Hydrophobic | Botrytis cinerea | ndsu.edu |

| Ile (SdhC) | Hydrophobic | Zymoseptoria tritici | nih.gov |

| Tyr (SdhD) | Hydrogen Bond | Zymoseptoria tritici | nih.gov |

Mapping of Hydrophobic Pockets and Binding Site Characteristics

The Qp binding site of the SDH enzyme, where carboxamides bind, is predominantly hydrophobic. This characteristic is essential for accommodating the aromatic and aliphatic parts of the inhibitor molecules. nih.govresearchgate.net Computational mapping of this pocket reveals a well-defined cavity formed by residues from the SdhB, SdhC, and SdhD subunits.

The hydrophobic character of the pocket is crucial for the binding of the N-phenyl moiety of carboxamides. nih.gov For this compound, the sec-butylphenyl group would be expected to fit snugly into a hydrophobic sub-pocket. The size, shape, and chemical nature of this group are critical determinants of binding affinity and species selectivity. Docking studies on various carboxamides demonstrate that the phenyl ring often engages in pi-pi stacking interactions with aromatic residues like Tyrosine (Tyr) or Tryptophan (Trp), further stabilizing the complex. nih.gov The presence of the chlorine atom on the benzamide ring also contributes to the binding, likely through halogen bonding or other electrostatic interactions within a specific region of the pocket.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. researchgate.net By simulating the movements of atoms and molecules, MD can assess the stability of the predicted binding mode and explore the conformational flexibility of both the ligand and the protein in a more realistic, solvated environment. researchgate.netresearchgate.net

Analysis of Ligand-Protein Complex Stability and Dynamics

A key metric used to evaluate the stability of a ligand-protein complex during an MD simulation is the Root Mean Square Deviation (RMSD). researchgate.netresearchgate.net The RMSD measures the average deviation of the protein's backbone atoms or the ligand's heavy atoms from their initial positions over the course of the simulation. A stable complex is indicated by a low and converging RMSD value, suggesting that the ligand remains tightly bound in its initial docked pose without significant fluctuations. researchgate.net

In studies of SDHI fungicides, MD simulations are performed for tens to hundreds of nanoseconds. researchgate.net The analysis of the RMSD trajectory helps confirm that the inhibitor does not dissociate from the binding site and maintains its key interactions. Another useful analysis is the Root Mean Square Fluctuation (RMSF), which identifies the flexibility of individual amino acid residues, highlighting which parts of the protein are most affected by the ligand's presence. researchgate.net

Table 2: Illustrative MD Simulation Stability Metrics for a Ligand-SDH Complex This table presents typical data ranges seen in MD simulation studies of SDHI fungicides.

| Metric | System | Typical Value Range | Interpretation | Reference |

| RMSD | Ligand | 1.0 - 3.0 Å | Low, stable value indicates the ligand remains in the binding pocket. | researchgate.netresearchgate.net |

| RMSD | Protein Backbone | 1.5 - 4.0 Å | Plateauing value suggests the overall protein structure is stable. | researchgate.netresearchgate.net |

| RMSF | Active Site Residues | < 2.0 Å | Low fluctuation indicates residues are constrained by ligand binding. | researchgate.net |

| RMSF | Loop Regions | > 3.0 Å | Higher fluctuation is normal for flexible, solvent-exposed loops. | researchgate.net |

Exploration of Conformational Landscapes in Biological Environments

This compound, like other flexible molecules, can adopt multiple conformations (shapes). MD simulations allow researchers to explore this conformational landscape within the dynamic environment of the protein's binding site. researchgate.net The simulation can reveal subtle but important changes in the ligand's geometry or the protein's shape that are induced upon binding.

This exploration is critical because the biological activity of a molecule is often dependent on its ability to adopt a specific, low-energy "bioactive" conformation that fits optimally into the target site. By analyzing the trajectory of the simulation, scientists can identify the most stable and frequently occurring conformations of the ligand when it is bound. This information provides a deeper understanding of the structure-activity relationship and can guide the design of new derivatives with improved conformational pre-organization for tighter binding. nih.govresearchgate.net

Biological Activity and Structure Activity Relationship Sar of N 2 Sec Butylphenyl 2 Chlorobenzamide

General Framework for Biological Evaluation of Benzamide (B126) Derivatives

Benzamide derivatives are a versatile class of compounds known for a wide array of pharmacological effects, including antimicrobial, antiviral, and enzyme-inhibiting properties nanobioletters.com. The biological evaluation of these derivatives typically begins with their synthesis, often through the reaction of a substituted benzoic acid with a corresponding amine nanobioletters.com.

The initial assessment of their biological potential involves in vitro screening against various targets. For antimicrobial activity, this includes determining the minimum inhibitory concentration (MIC) against a panel of bacteria and fungi nanobioletters.com. Antiviral evaluations may involve cell-based assays to measure the inhibition of viral replication. Enzyme inhibition studies are conducted using purified enzymes to determine the concentration of the compound required to reduce enzyme activity by 50% (IC50).

Structure-activity relationship (SAR) studies are a critical component of the evaluation. By synthesizing and testing a series of related compounds with systematic variations in their chemical structure, researchers can identify the key molecular features responsible for their biological activity. For instance, the type and position of substituents on both the benzoyl and the N-phenyl rings can significantly influence the potency and selectivity of the compound's effects.

Antimicrobial Activity Studies

Benzamide derivatives have been widely investigated for their potential as antimicrobial agents nanobioletters.com.

Investigation of Antibacterial Potency and Spectrum

Numerous studies have demonstrated the antibacterial activity of benzamide derivatives against both Gram-positive and Gram-negative bacteria nanobioletters.com. For example, certain N-substituted benzamides have shown significant activity against strains like Bacillus subtilis and Escherichia coli nanobioletters.com. The presence of a chlorine atom on the benzoyl ring, as seen in 2-chlorobenzamide (B146235) derivatives, is a common feature in compounds with antimicrobial properties.

In a study on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives, which share the N-(substituted-phenyl)benzamide core structure, compounds were found to be active against Gram-positive bacteria with MIC values ranging from 2.5 to 5.0 mg/mL nih.gov. Another study on 2-chloro-4-nitrobenzoylamino acid derivatives also reported activity against several microorganisms nih.gov. These findings suggest that the halogen substitution on the benzoyl ring can contribute to antibacterial activity.

Interactive Table: Antibacterial Activity of Selected Benzamide Derivatives (Illustrative Examples)

| Compound/Derivative Class | Bacterial Strain | Activity (MIC/Zone of Inhibition) |

| N-Benzamide Derivatives | B. subtilis | MIC: 6.25 µg/mL; Zone of Inhibition: 25 mm |

| N-Benzamide Derivatives | E. coli | MIC: 3.12 µg/mL; Zone of Inhibition: 31 mm |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivatives | Gram-positive bacteria | MIC: 2.5–5.0 mg/mL |

Assessment of Antifungal Efficacy

The antifungal potential of benzamide derivatives has also been explored. Research on 2-chloro-N-phenylacetamide, a compound with a similar 2-chloro-N-phenyl acylamide core, demonstrated significant antifungal activity against clinical isolates of Candida tropicalis and Candida parapsilosis nih.gov. The minimum inhibitory concentration (MIC) values for this compound ranged from 16 to 256 μg/ml, indicating fungicidal activity nih.gov. The study also suggested that the antifungal mechanism may involve the inhibition of the enzyme dihydrofolate reductase nih.gov.

Antiviral Activity Investigations (e.g., as potential pregenomic RNA encapsidation inhibitors)

While specific information on N-(2-sec-butylphenyl)-2-chlorobenzamide as a pregenomic RNA encapsidation inhibitor is unavailable, the broader class of benzamide derivatives has been investigated for antiviral properties. For instance, certain N-acetophenonylidene-5-chlorodiphenylamine-2-carboxylic acid hydrazides have shown significant antiviral activity against both animal and plant viruses nih.gov. This highlights the potential for the benzamide scaffold to serve as a basis for the development of novel antiviral agents.

Enzyme Inhibition Studies

The ability of benzamide derivatives to inhibit various enzymes is a well-documented area of research.

Inhibition of Essential Cellular Enzymes (e.g., Signal Peptidase IB (SpsB), Matrix Metalloproteinases (MMPs), Inosine 5′-Monophosphate Dehydrogenase (IMPDH))

Modulation of Protein Activity

Research into the biological effects of N-substituted benzamides, a chemical class that includes this compound, has revealed their capacity to induce apoptosis, or programmed cell death, in various cell lines. The mechanism of this induced apoptosis appears to be independent of the tumor suppressor protein p53. Instead, it involves the mitochondrial pathway of apoptosis nih.govnih.gov.

Studies on related N-substituted benzamides, such as declopramide, have shown that these compounds can trigger the release of cytochrome c from the mitochondria into the cytosol. This event is a critical step in the intrinsic apoptotic pathway. The release of cytochrome c leads to the activation of caspase-9, an initiator caspase that subsequently activates executioner caspases (e.g., caspase-3, -6, and -7), ultimately leading to the dismantling of the cell nih.govnih.gov.

Further evidence supporting the involvement of the mitochondrial pathway comes from experiments showing that the overexpression of the anti-apoptotic protein Bcl-2 can inhibit the apoptosis induced by these benzamides. Bcl-2 proteins are key regulators of mitochondrial outer membrane permeabilization and can prevent the release of cytochrome c nih.govnih.gov. The induction of a G2/M cell cycle block has also been observed prior to the onset of apoptosis, and this cell cycle arrest is also independent of p53 status nih.gov.

While direct studies on this compound's interaction with specific proteins are not extensively detailed in the available literature, the evidence from structurally similar compounds strongly suggests that its biological activity is mediated through the modulation of proteins involved in the mitochondrial apoptotic cascade. The voltage-dependent anion channel 1 (VDAC1), a protein that plays a crucial role in the release of apoptotic factors from the mitochondria, is a potential, though not yet confirmed, target for this class of compounds nih.govmdpi.com. VDAC1 is a hub protein that interacts with numerous other proteins to regulate mitochondrial function and apoptosis nih.govmdpi.com.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound and its derivatives, QSAR models can be instrumental in predicting their biological potency and guiding the design of new, more active analogs.

The development of predictive QSAR models for N-phenylbenzamide and N-aryl derivatives has been successfully demonstrated in several studies, providing a framework for understanding the activity of this compound. These models are typically built using a training set of compounds with known biological activities. Various molecular descriptors, which quantify different aspects of the chemical structure, are calculated for each compound.

Statistical methods such as Multiple Linear Regression (MLR) and non-linear methods are then employed to create a model that correlates a selection of these descriptors with the observed biological activity imist.ma. The predictive power of the resulting QSAR model is then assessed using an external test set of compounds that were not used in the model's development researchgate.netmdpi.com. For instance, QSAR studies on N-aryl derivatives as cholinesterase inhibitors have yielded models with good predictive ability, as indicated by high squared correlation coefficients (r²) for the training set and high predictive r² values for the test set researchgate.netmdpi.comnih.gov.

The following table illustrates the types of molecular descriptors that are often found to be important in QSAR models for N-aryl benzamide derivatives and their potential relevance to the biological activity of this compound derivatives.

| Descriptor Class | Specific Descriptor Example | Potential Influence on Biological Potency |

| Electronic | Dipole Moment, Highest Occupied Molecular Orbital (HOMO) energy | Governs electrostatic interactions with the target protein. |

| Steric | Molecular Volume, Surface Area | Influences the fit of the molecule within the binding pocket of the target. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Affects the compound's ability to cross cell membranes and interact with hydrophobic pockets in the target protein. |

| Topological | Wiener Index, Connectivity Indices | Encodes information about the size, shape, and degree of branching in the molecule. |

The development of robust QSAR models for this compound derivatives would enable the virtual screening of large compound libraries and the prioritization of candidates for synthesis and biological testing, thereby accelerating the drug discovery process.

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a particular biological effect. The development of a pharmacophore model for this compound derivatives can help in identifying the key structural determinants of their activity.

Based on the structure of this compound and general findings from pharmacophore modeling of other bioactive molecules, several key features can be hypothesized to be important for its biological activity.

Key Hypothesized Pharmacophore Features:

Hydrogen Bond Acceptor: The carbonyl oxygen of the amide group is a strong hydrogen bond acceptor.

Hydrogen Bond Donor: The N-H group of the amide linkage can act as a hydrogen bond donor.

Aromatic Rings: The two phenyl rings can engage in π-π stacking or hydrophobic interactions with the target protein.

Hydrophobic Group: The sec-butyl group on one of the phenyl rings is a significant hydrophobic feature that can occupy a hydrophobic pocket in the target.

Halogen Atom: The chlorine atom on the other phenyl ring can participate in halogen bonding or other electrostatic interactions.

The spatial arrangement of these features is critical for optimal interaction with the biological target. The following interactive table summarizes these key pharmacophoric features and their potential roles in biological activity.

| Pharmacophore Feature | Structural Moiety | Potential Interaction with Target |

| Hydrogen Bond Acceptor | Carbonyl oxygen (C=O) | Forms hydrogen bonds with amino acid residues like Arg, Lys, or Ser. |

| Hydrogen Bond Donor | Amide proton (N-H) | Forms hydrogen bonds with amino acid residues like Asp, Glu, or the backbone carbonyls. |

| Aromatic Ring 1 | 2-chlorophenyl ring | Participates in π-π stacking with aromatic residues (e.g., Phe, Tyr, Trp) or hydrophobic interactions. |

| Aromatic Ring 2 | 2-sec-butylphenyl ring | Engages in hydrophobic interactions. |

| Hydrophobic Center | sec-butyl group | Fits into a hydrophobic pocket of the target protein. |

By aligning a set of active this compound derivatives and identifying the common spatial arrangement of these pharmacophoric features, a 3D pharmacophore model can be generated. Such a model can be used for virtual screening to identify novel compounds with the desired biological activity and to guide the rational design of more potent derivatives nih.gov.

Mechanism of Action Moa Elucidation for N 2 Sec Butylphenyl 2 Chlorobenzamide

Identification and Validation of Molecular Targets

The primary molecular target of N-(2-sec-butylphenyl)-2-chlorobenzamide is believed to be cellulose (B213188) synthase, a key enzyme in the biosynthesis of cellulose, an essential component of the cell walls of many organisms, including certain fungi and oomycetes. The identification of this target is a critical first step in understanding how the compound exerts its fungicidal effects.

Affinity-Based Protein Profiling

While specific affinity-based protein profiling studies for this compound are not extensively detailed in publicly available literature, this technique represents a powerful approach for identifying molecular targets. The methodology involves using a modified version of the compound as a "bait" to capture its interacting proteins from a complex biological sample.

Hypothetical Application of Affinity-Based Profiling:

| Step | Description | Expected Outcome for this compound |

| Probe Synthesis | Chemical synthesis of a derivative of this compound that incorporates a reactive group or a tag (e.g., biotin). | A functionalized "bait" molecule that retains its biological activity. |

| Protein Labeling | Incubation of the probe with a cellular lysate, allowing the bait to covalently bind to its protein targets. | Specific labeling of proteins that have a binding affinity for the compound. |

| Target Enrichment | Use of the tag (e.g., streptavidin beads for a biotin (B1667282) tag) to isolate the labeled proteins from the lysate. | Enrichment of the protein targets of this compound. |

| Target Identification | Analysis of the enriched proteins using mass spectrometry to determine their identity. | Identification of cellulose synthase (specifically isoforms like CES3) as the primary binding partner. |

This technique would provide direct evidence of the physical interaction between this compound and its target protein within a cellular context.

Biochemical Target Validation through Activity Assays

Following the identification of a putative target, biochemical assays are essential to validate that the compound's binding to the target leads to a functional consequence, such as enzyme inhibition. For a cellulose synthase inhibitor, these assays would measure the production of cellulose in the presence and absence of the compound.

A common method involves using a radiolabeled substrate, such as UDP-glucose, and measuring its incorporation into cellulose. oup.com The inhibition of this process in a dose-dependent manner by this compound would confirm its role as a cellulose synthase inhibitor. oup.com Various types of assays can be employed to quantify cellulase (B1617823) activity, which is the breakdown of cellulose, and by extension, can be adapted to measure the inhibition of cellulose synthesis. megazyme.comresearchgate.net For instance, enzyme-coupled cellulose synthesis assays can be performed. researchgate.net

Illustrative Biochemical Assay Data:

| Compound Concentration | Cellulose Synthesis Activity (%) |

| Control | 100 |

| Low Concentration | 75 |

| Medium Concentration | 40 |

| High Concentration | 10 |

This table is illustrative and represents the expected trend from a biochemical assay validating a cellulose synthase inhibitor. Specific values for this compound are not publicly available.

Elucidation of Cellular and Subcellular Effects

The inhibition of a key enzyme like cellulose synthase is expected to have profound effects on the cell, particularly on its structure and integrity.

Proteomics Studies for Pathway Perturbation Analysis

Proteomics, the large-scale study of proteins, can provide a global view of the cellular response to a compound. nih.gov By comparing the proteome of cells treated with this compound to untreated cells, researchers can identify changes in protein expression that reveal which cellular pathways are affected. mdpi.comnih.govresearchgate.netresearchoutreach.org

Morphological Changes and Subcellular Compartment Analysis (e.g., electron microscopy)

Inhibition of cellulose synthesis is known to cause distinct morphological changes in susceptible organisms. nih.govresearchgate.net Electron microscopy is a powerful tool to visualize these changes at the subcellular level. nih.govresearchgate.netpsu.edu

Expected Morphological Changes Induced by this compound:

Cell Swelling: Without the structural support of a properly formed cellulose network, cells may swell and become misshapen. researchgate.net

Abnormal Cell Wall Deposition: Electron micrographs might show disorganized or incomplete cell wall structures. researchgate.net

Tip Rupture in Filamentous Fungi: In tip-growing organisms like filamentous fungi, the inhibition of cell wall synthesis at the growing tip can lead to rupture and leakage of cellular contents. nih.gov

Disruption of Cellulose Synthase Complexes: Freeze-fracture electron microscopy could potentially visualize alterations in the organization or distribution of cellulose synthase complexes within the plasma membrane. nih.govresearchgate.net

Exploration of Interaction with Biological Pathways and Macromolecules

The primary interaction of this compound is with the cellulose biosynthesis pathway. oup.comnih.govdovepress.com This pathway is a complex process involving multiple protein subunits that form the cellulose synthase complex (CSC). oup.com The compound is thought to bind to a specific component of this complex, likely the catalytic subunit (CESA), thereby blocking the polymerization of glucose into cellulose chains. acs.orgnih.gov

The disruption of this central pathway can have cascading effects on other cellular processes. The weakened cell wall can trigger stress response pathways, and the accumulation of the substrate for cellulose synthesis (UDP-glucose) could potentially be rerouted into other metabolic pathways. A comprehensive understanding of these downstream effects is an ongoing area of research in the field of fungicide development. nih.gov

Analytical and Bioanalytical Methodologies for N 2 Sec Butylphenyl 2 Chlorobenzamide in Research Contexts

Chromatographic Separation and Purity Assessment

Chromatographic techniques are indispensable for the separation of N-(2-sec-butylphenyl)-2-chlorobenzamide from reaction mixtures, byproducts, and impurities, as well as for its quantitative analysis.

Gas Chromatography (GC) for Reaction Monitoring and Purity Profiling

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), serves as a powerful tool for monitoring the progress of synthetic reactions leading to this compound and for assessing the purity of the final product. The volatility of the compound allows for its effective separation in the gas phase.

For the analysis of structurally similar compounds, such as 2-chlorobenzanilide, GC-MS has been successfully employed. The electron ionization (EI) mass spectrum of 2-chlorobenzanilide reveals characteristic fragmentation patterns, with major peaks observed at m/z 139 and 141, corresponding to the chlorobenzoyl cation, and a molecular ion peak at m/z 231. nih.gov It is anticipated that this compound would exhibit a distinct fragmentation pattern under similar conditions, allowing for its unambiguous identification. A hypothetical GC method for the analysis of this compound is detailed in the table below.

Table 1: Hypothetical Gas Chromatography (GC) Parameters for this compound Analysis

| Parameter | Suggested Condition |

|---|---|

| Column | 5% Phenyl Methyl Siloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Inlet Temperature | 280 °C |

| Injection Volume | 1 µL (splitless injection) |

| Oven Program | Initial temperature of 150 °C, hold for 2 min, ramp at 15 °C/min to 300 °C, hold for 10 min |

| Detector | Mass Spectrometer (MS) |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Scan Range | 50-500 amu |

High-Performance Liquid Chromatography (HPLC) for Purification and Quantification

High-performance liquid chromatography (HPLC) is a versatile technique for both the purification and quantification of this compound. Given its non-polar nature, a reversed-phase HPLC method would be most appropriate.

Table 2: Proposed High-Performance Liquid Chromatography (HPLC) Parameters for this compound Analysis

| Parameter | Suggested Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid | | Gradient | 60% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 60% B over 1 minute, and equilibrate for 4 minutes | | Flow Rate | 1.0 mL/min | | Column Temperature | 30 °C | | Detection | UV at 254 nm | | Injection Volume | 10 µL |

Spectroscopic Quantification Methods

Spectroscopic methods offer rapid and non-destructive means for the quantification of this compound in solution.

UV-Visible Spectrophotometry for Concentration Determination

UV-Visible spectrophotometry is a straightforward and widely used technique for determining the concentration of absorbing species in solution. The aromatic rings and the amide chromophore in this compound are expected to give rise to characteristic absorption bands in the UV region.

Studies on structurally related 2-chloro-4-R-benzanilides have shown maximal absorptions (λmax) in the range of 260-267 nm in acetonitrile. researchgate.net For instance, 2-chloro-4-methylbenzanilide exhibits a λmax at 261 nm with a molar extinction coefficient (ε) of 1.5 x 104 dm3 mol-1 cm-1. researchgate.net It is plausible that this compound would have a similar absorption profile, allowing for its quantification using the Beer-Lambert law.

Table 3: Anticipated UV-Visible Spectrophotometry Parameters for this compound

| Parameter | Value/Condition |

|---|---|

| Solvent | Acetonitrile or Methanol |

| Wavelength of Maximum Absorbance (λmax) | Estimated to be in the range of 260-270 nm |

| Molar Extinction Coefficient (ε) | To be determined experimentally |

| Concentration Range | To be determined based on the molar extinction coefficient |

Fluorescence Spectroscopy for Assay Development

Fluorescence spectroscopy is a highly sensitive technique that can be utilized for the development of assays involving this compound, provided the compound exhibits fluorescent properties. Many benzanilide derivatives are known to be fluorescent.

Research on a series of benzanilides and N-methylbenzanilides in cyclohexane has revealed the presence of dual fluorescence, with a normal emission band around 330 nm and an anomalous, Stokes-shifted emission at approximately 500 nm. acs.org This long-wavelength emission is attributed to an intramolecular charge transfer state. acs.org The presence of substituents can significantly influence the fluorescence properties. acs.org The fluorescence characteristics of this compound would need to be experimentally determined to assess its suitability for fluorescence-based assays.

Table 4: Potential Fluorescence Spectroscopy Parameters for this compound

| Parameter | Potential Condition |

|---|---|

| Excitation Wavelength (λex) | To be determined (likely in the range of the UV absorption maximum) |

| Emission Wavelength (λem) | To be determined (potential for dual fluorescence around 330 nm and 500 nm) |

| Solvent | Cyclohexane, Dichloromethane, or other organic solvents |

| Quantum Yield (Φf) | To be determined experimentally |

Q & A

What are the standard synthetic protocols for preparing N-(2-sec-butylphenyl)-2-chlorobenzamide and its derivatives?

Basic Research Question

The synthesis typically involves coupling 2-chlorobenzoyl chloride with substituted anilines. For example, N-(2-aminoethyl)-2-chlorobenzamide (SG1) is synthesized by reacting ethylene diamine with 2-chlorobenzoyl chloride in ethanolic NaOH under continuous stirring for 3 hours at room temperature . Yield optimization (e.g., 52% for a related compound) may require controlled addition rates and purification via washing with ethanol and NaOH .

Advanced Research Question

Advanced protocols employ catalysts or protective groups. For instance, Pd/C and H₂ are used for hydrogenation in multi-step syntheses of structurally similar benzamides, while TIPSCl (triisopropylsilyl chloride) and DMAP (4-dimethylaminopyridine) aid in protecting functional groups during intermediate steps . Reaction monitoring via TLC or HPLC is critical to address side reactions, such as incomplete coupling or hydrolysis.

How do substituents influence the structural and electronic properties of 2-chlorobenzamide derivatives?

Advanced Research Question

Substituents on the phenyl ring or amide nitrogen alter bond lengths and angles, as shown by 35Cl NQR and crystallographic studies. For example:

- Alkyl side chains reduce 35Cl NQR frequencies, while aryl groups increase them due to electron-withdrawing effects .

- In N-(phenyl)-2-chlorobenzamide, the C(S)-C(O) bond length (1.51 Å) and torsion angles differ significantly compared to non-chlorinated analogs, impacting molecular packing .

| Compound | C(S)-C(O) Bond Length (Å) | Torsion Angle (°) |

|---|---|---|

| N-(phenyl)-acetamide | 1.48 | 12.5 |

| N-(phenyl)-2-chlorobenzamide | 1.51 | 8.2 |

| Table 1: Structural variations in substituted benzamides . |

What methodologies are used to evaluate the biological activity of 2-chlorobenzamide derivatives?

Basic Research Question

Standard antimicrobial assays include broth microdilution (e.g., MIC determination against E. coli or S. aureus) . For example, derivatives like SG1 and SG2 are tested at concentrations of 50–200 µg/mL in nutrient agar plates, with activity correlated to substituent hydrophobicity .

Advanced Research Question

Mechanistic studies involve target-specific assays. Anti-Chagas agents like 14g (IC₅₀ = 0.8 µM against Trypanosoma cruzi) are evaluated via CYP51 enzyme inhibition assays using recombinant proteins and fluorescence-based substrates . SAR analysis reveals that electron-withdrawing groups (e.g., Cl) at the ortho position enhance binding to hydrophobic enzyme pockets .

How can researchers analyze degradation products of this compound in environmental samples?

Advanced Research Question

Hydrolysis studies under controlled pH and temperature (e.g., pH 6, 25°C) identify 2-chlorobenzamide as a primary degradation product. LC-MS or GC-MS quantifies metabolite concentrations, with kinetic models predicting peak degradation times (e.g., 13.5 days for 2-chlorobenzamide formation) . Discrepancies between predicted and experimental values (e.g., 22 days observed) may arise from unaccounted side reactions or matrix effects .

What computational tools are available for predicting physicochemical properties of 2-chlorobenzamide derivatives?

Advanced Research Question

The ACD/Labs Percepta Platform calculates logP, solubility, and pKa using QSPR (quantitative structure-property relationship) models . For 4-cyano-N-(2-fluorophenyl)benzamide, DFT (density functional theory) simulations predict electronic properties (e.g., HOMO-LUMO gaps) that correlate with spectroscopic data .

How should researchers address contradictions in crystallographic or spectroscopic data for chlorobenzamides?

Advanced Research Question

Discrepancies in 35Cl NQR frequencies (e.g., lower frequencies in alkyl-substituted analogs) may arise from crystal field effects or polymorphism . Cross-validation using single-crystal XRD (e.g., Stoe-Stadi 4 diffractometer) and solid-state NMR resolves ambiguities in bond angles or hydrogen bonding patterns .

What strategies improve the solubility of hydrophobic 2-chlorobenzamide derivatives for in vivo studies?

Advanced Research Question

Co-solvents (e.g., DMSO:PBS mixtures) or encapsulation in liposomes enhance solubility. For ER-34122 , formulation with cyclodextrins increases bioavailability by 40% in rodent models . pH adjustment (e.g., buffered saline at pH 7.4) is critical for ionizable derivatives like N-(2-aminoethyl)-2-chlorobenzamide hydrochloride .

How can researchers validate synthetic intermediates using spectroscopic techniques?

Basic Research Question

1H/13C NMR (400 MHz, DMSO-d₆) confirms intermediate purity. For 14g , characteristic peaks include δ 10.95–10.79 (NH) and δ 7.57–7.45 (aromatic protons) . Mass spectrometry (ESI-MS) verifies molecular ions (e.g., m/z 343.4 [M+H]+ for a dichloro derivative) .

What safety protocols are recommended for handling chlorobenzamide derivatives?

Basic Research Question

Follow H303+H313+H333 precautions: use fume hoods, gloves, and eye protection. Waste must be stored separately and disposed via certified biohazard services . For volatile derivatives (e.g., 2-chloro-N-(4-methylphenyl)acetamide), avoid inhalation and use respiratory masks .

How do researchers resolve conflicting bioactivity data across similar compounds?

Advanced Research Question

Meta-analysis of SAR databases identifies outliers. For example, 4-tert-butyl-N-[2-(4-chlorobenzoyl)benzofuran]benzamide shows unique activity due to steric effects from the benzofuran moiety, unlike simpler analogs . Dose-response curves and in vitro toxicity screens (e.g., HepG2 cell viability assays) differentiate true activity from assay artifacts .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.